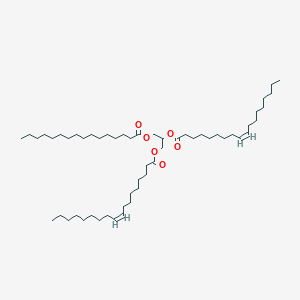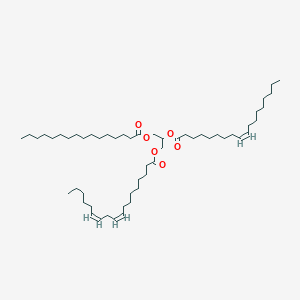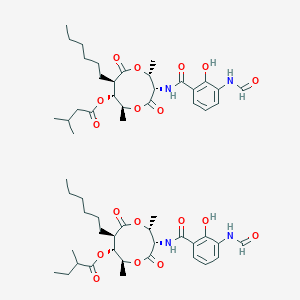
5-Azacytosin
Übersicht
Beschreibung
5-Azacytosine is a synthetic nucleoside analog of cytosine, a naturally occurring pyrimidine nucleoside found in DNA and RNA. It is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activity.
Wissenschaftliche Forschungsanwendungen
5-Azacytosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other heterocyclic compounds.
Biology: Acts as a DNA demethylating agent, influencing gene expression and epigenetic regulation.
Medicine: Exhibits antineoplastic activity and is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
5-Azacytosine, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also targets the enzyme DNA methyltransferase, impairing DNA methylation .
Mode of Action
5-Azacytosine exerts its effects through two main mechanisms. Firstly, as an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . Secondly, it inhibits DNA methyltransferase, leading to impaired DNA methylation . This dual mode of action allows 5-Azacytosine to have anti-neoplastic activity and inhibit methylation in replicating DNA .
Biochemical Pathways
5-Azacytosine affects the biochemical pathways related to DNA methylation and RNA metabolism . By inhibiting DNA methyltransferase, it impairs DNA methylation, leading to changes in gene expression . It also disrupts RNA metabolism by incorporating into RNA, which can affect protein synthesis .
Pharmacokinetics
Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling . A method has been developed and validated for the determination of Azacitidine in human plasma over a concentration range of 5–500 ng/mL .
Result of Action
The result of 5-Azacytosine’s action is the induction of cytotoxicity and the inhibition of DNA methylation . This leads to changes in gene expression, disruption of RNA metabolism, and inhibition of protein and DNA synthesis . These effects make 5-Azacytosine effective in the treatment of certain types of cancer characterized by the presence of aberrant DNA methylation, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) .
Biochemische Analyse
Biochemical Properties
5-Azacytosine is a chemical analogue of cytidine, a nucleoside present in DNA and RNA . It differs from cytosine by the presence of nitrogen in the C5-position, which is key in its hypomethylating activity . As an analogue of cytidine, it can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .
Cellular Effects
5-Azacytosine has been shown to have significant cytotoxicity against both conventional therapy-sensitive and therapy-resistant cell lines, as well as multidrug-resistant patient-derived cells . It can overcome the survival and growth advantages conferred by exogenous interleukin-6 (IL-6), insulin-like growth factor-I (IGF-I), or by adherence of cells to bone marrow stromal cells .
Molecular Mechanism
5-Azacytosine exerts its effects at the molecular level through two main mechanisms. One is the induction of cytotoxicity, where it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . The other mechanism is through the inhibition of DNA methyltransferase, impairing DNA methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Azacytosine treatments result in nearly indistinguishable patterns of genome-wide DNA methylation . It has a slightly greater demethylating effect at higher concentrations across the genome .
Dosage Effects in Animal Models
The effects of 5-Azacytosine vary with different dosages in animal models . It has been shown to cause congenital malformations and was found to be mutagenic, clastogenic, and embryotoxic when females were dosed during gestation .
Metabolic Pathways
5-Azacytosine is involved in the DNA methylation pathway . It inhibits DNA methyltransferase, leading to hypomethylation of DNA .
Transport and Distribution
5-Azacytosine is transported and distributed within cells and tissues . It is phosphorylated to the nucleotide level by deoxycytidine kinase . Upon further anabolism to the triphosphate level, it can be incorporated into DNA .
Subcellular Localization
The subcellular localization of 5-Azacytosine is within the DNA, as it incorporates into the DNA strand . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, maintaining the temperature at 50-60°C for 4 hours. The mixture is then heated to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two portions. The reaction is refluxed for 2 hours, cooled to 60-70°C, and ethanol is added. The mixture is further cooled to room temperature, filtered, and the crude product is obtained. The final product is purified using a mixed solution of ethyl acetate and ethanol .
Industrial Production Methods
Industrial production of 5-Azacytosine follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities (less than 0.5% for impurity 1 and less than 0.1% for impurity 2). The method is designed to be safe, environmentally friendly, and suitable for large-scale industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azacytosine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine: The natural nucleoside from which 5-Azacytosine is derived.
5-Aza-2’-deoxycytidine (Decitabine): A deoxyribonucleoside analog with similar DNA demethylating properties.
6-Azauracil: Another nucleoside analog with distinct photophysical properties
Uniqueness
5-Azacytosine is unique due to its ability to incorporate into both RNA and DNA, unlike some of its analogs that are specific to either DNA or RNA. Its dual mechanism of action, involving both DNA methylation inhibition and cytotoxicity, makes it a versatile compound in therapeutic applications .
Eigenschaften
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239275 | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-86-2 | |
| Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azacytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 931-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,3,5-triazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AZACYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)










